molecular formula C18H13F3N2O B2378488 (Z)-2-Cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 891359-61-8

(Z)-2-Cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No. B2378488
CAS RN: 891359-61-8
M. Wt: 330.31
InChI Key: BBAJULHCQNDHFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related trifluoromethyl compounds has been reported. For instance, a newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed . Another method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The specific synthesis process for “(Z)-2-Cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide” was not found in the available resources.

Scientific Research Applications

Fluorescent Chemosensors

Fluorescent chemosensors based on similar compounds have been extensively studied for their applications in detecting a wide array of analytes. These include metal ions like Zn2+, Cu2+, Al3+, among others, and various anions and neutral molecules. The high selectivity and sensitivity make these chemosensors valuable in environmental monitoring, medical diagnostics, and biochemical research (Roy, 2021).

Antibacterial and Antimicrobial Compounds

Cyanobacterial compounds have been identified as potent antibacterial, antifungal, and antimycobacterial agents. Over 121 cyanobacterial compounds have shown significant activity against multidrug-resistant pathogenic bacteria, fungi, and mycobacteria. These findings highlight the potential of cyanobacteria-derived compounds in developing new antimicrobial drugs, showcasing the diversity and applicability of such compounds in pharmaceutical research (Swain, Paidesetty, & Padhy, 2017).

Advanced Oxidation Processes

Degradation of pharmaceuticals and toxic compounds by advanced oxidation processes (AOPs) is a critical area of research for environmental science. A study focusing on the degradation of acetaminophen illustrates how AOPs lead to various by-products, demonstrating the importance of understanding chemical reactions and by-products formation in water treatment processes. This research underscores the potential environmental impact and the necessity for further investigation into the safe application of AOPs (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Environmental Toxins

The occurrence and toxicity of environmental toxins , such as triclosan, in various ecosystems are another aspect where similar compounds are studied. Triclosan's wide use in consumer products and its persistence in the environment raise concerns about its potential to disrupt ecosystems and human health. Research in this area focuses on understanding the environmental fate, toxicity, and possible mitigation strategies for such compounds (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).

properties

IUPAC Name

(Z)-2-cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O/c1-12-6-8-13(9-7-12)10-14(11-22)17(24)23-16-5-3-2-4-15(16)18(19,20)21/h2-10H,1H3,(H,23,24)/b14-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAJULHCQNDHFR-UVTDQMKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-Cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

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